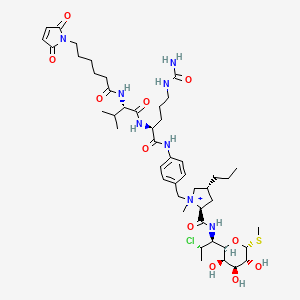

MC-Val-Cit-PAB-clindamycin

Description

Properties

Molecular Formula |

C46H72ClN8O11S+ |

|---|---|

Molecular Weight |

980.6 g/mol |

IUPAC Name |

(2S,4R)-1-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidin-1-ium-2-carboxamide |

InChI |

InChI=1S/C46H71ClN8O11S/c1-7-12-29-23-32(43(63)53-37(27(4)47)41-39(60)38(59)40(61)45(66-41)67-6)55(5,25-29)24-28-15-17-30(18-16-28)50-42(62)31(13-11-21-49-46(48)65)51-44(64)36(26(2)3)52-33(56)14-9-8-10-22-54-34(57)19-20-35(54)58/h15-20,26-27,29,31-32,36-41,45,59-61H,7-14,21-25H2,1-6H3,(H6-,48,49,50,51,52,53,56,62,63,64,65)/p+1/t27-,29+,31-,32-,36-,37+,38-,39+,40+,41+,45+,55?/m0/s1 |

InChI Key |

KINAEBJVJLCQDX-DCAHZPCSSA-O |

Isomeric SMILES |

CCC[C@@H]1C[C@H]([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)N[C@@H]([C@@H]4[C@@H]([C@@H]([C@H]([C@H](O4)SC)O)O)O)[C@H](C)Cl |

Canonical SMILES |

CCCC1CC([N+](C1)(C)CC2=CC=C(C=C2)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN3C(=O)C=CC3=O)C(=O)NC(C4C(C(C(C(O4)SC)O)O)O)C(C)Cl |

Origin of Product |

United States |

Foundational & Exploratory

MC-Val-Cit-PAB-clindamycin mechanism of action

An In-depth Technical Guide on the Mechanism of Action of MC-Val-Cit-PAB-clindamycin

This technical guide provides a comprehensive overview of the mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, this compound. This system is designed for targeted delivery of the antibiotic clindamycin (B1669177) to specific cells, leveraging the principles of enzymatic cleavage for drug release.

Introduction

This compound is an agent-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs).[1][2] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic or cytostatic effects of a small molecule drug. The linker component is critical for the stability of the ADC in circulation and the efficient release of the payload at the target site. The MC-Val-Cit-PAB linker is a well-characterized, enzymatically cleavable linker system designed for lysosomal release of the conjugated payload.[3][4][5][][] The payload, clindamycin, is a lincosamide antibiotic that inhibits protein synthesis.[8][9][10][11][12]

Core Components and their Roles

The this compound conjugate consists of three key components:

-

MC (Maleimidocaproyl): This component serves as the attachment point to the antibody. The maleimide (B117702) group reacts with free thiol groups (sulfhydryl groups) on cysteine residues of the monoclonal antibody, forming a stable covalent bond.

-

Val-Cit-PAB (Valine-Citrulline-p-aminobenzyl): This is the linker system responsible for connecting the antibody to the drug and enabling its conditional release.

-

Valine-Citrulline (Val-Cit): This dipeptide sequence is specifically designed to be a substrate for lysosomal proteases, most notably Cathepsin B.[4][][] Cathepsin B is often upregulated in tumor cells and is highly active in the acidic environment of the lysosome.[4][13]

-

p-aminobenzyl (PAB): This moiety acts as a self-immolative spacer.[3][5][13] Once the Val-Cit dipeptide is cleaved by Cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the active drug.[13][14]

-

-

Clindamycin: This is the active pharmaceutical ingredient (API). It is a lincosamide antibiotic that functions by inhibiting bacterial protein synthesis.[8][9][10][11][12]

Mechanism of Action: From Targeting to Payload Release

The mechanism of action of an ADC utilizing the this compound system can be described in a stepwise manner, from initial targeting to the final action of the released payload.

ADC Internalization and Lysosomal Trafficking

The process begins with the ADC binding to a target antigen on the surface of a cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is internalized into the cell within an endosome. The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and the enzymatic machinery of the lysosome.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 8. Clindamycin - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 11. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]

- 13. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

A Technical Guide to the Synthesis of the MC-Val-Cit-PAB Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol (MC-Val-Cit-PAB) linker, a critical component in the development of antibody-drug conjugates (ADCs). The guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and quantitative data to support researchers in this field.

The MC-Val-Cit-PAB linker is a cornerstone of modern ADC technology.[1][2] Its design incorporates a maleimide (B117702) group for conjugation to antibodies, a cathepsin B-cleavable Val-Cit dipeptide for selective drug release in the tumor microenvironment, and a self-immolative PAB spacer to ensure the release of the unmodified payload.[1][3][] This linker's high plasma stability and specific cleavage at the target site have made it a component of successful ADCs, including the FDA-approved Adcetris® (brentuximab vedotin).[3][5]

Synthetic Pathway Overview

The synthesis of the MC-Val-Cit-PAB linker is a multi-step process that can be accomplished through various reported routes.[3][6] A common and effective strategy involves the sequential coupling of the constituent amino acids and the maleimidocaproyl group. This guide will focus on a widely adopted methodology that begins with L-Citrulline and proceeds through several key intermediates.

A revised synthetic route for the Val-Cit cleavable cathepsin B linker has been developed that proceeds in good yield and with high diastereoselectivity.[6] This linear synthetic route involves the following key stages:

-

Fmoc Protection of L-Citrulline: The synthesis begins with the protection of the amino group of L-Citrulline with a fluorenylmethyloxycarbonyl (Fmoc) group.

-

Coupling with p-Aminobenzyl Alcohol (PABOH): The Fmoc-protected citrulline is then coupled with p-aminobenzyl alcohol.

-

Fmoc Deprotection: The Fmoc group is removed to expose the amino group for the subsequent peptide coupling.

-

Dipeptide Formation: The deprotected citrulline-PAB intermediate is reacted with Fmoc-protected Valine (Fmoc-Val-OSu) to form the dipeptide.

-

Final Fmoc Deprotection: The Fmoc group on the valine residue is removed.

-

Maleimidocaproyl (MC) Group Installation: The final step involves the acylation of the N-terminus of the Val-Cit-PAB intermediate with an activated maleimidocaproic acid (MC-OSu) to yield the final MC-Val-Cit-PAB linker.[6]

An alternative approach incorporates the PAB spacer via HATU coupling followed by dipeptide formation, which has been reported to improve the overall yield and avoid epimerization.[3]

Experimental Protocols

The following protocols are a synthesis of methodologies described in the scientific literature.[3][5][6]

Materials and General Methods

All reagents should be of high purity and used as received unless otherwise noted. Reactions are typically carried out under an inert atmosphere (e.g., nitrogen or argon). Reaction progress can be monitored by thin-layer chromatography (TLC) or analytical high-performance liquid chromatography (HPLC).[5] Purification of intermediates and the final product is commonly achieved through flash column chromatography or preparative HPLC.[7] Characterization is performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).[7]

Synthesis of Fmoc-Val-Cit-PABOH

-

Synthesis of Fmoc-Cit-PABOH:

-

Fmoc-L-Citrulline is reacted with p-aminobenzyl alcohol (PABOH) in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).[3][7]

-

Alternatively, Fmoc-Val-Cit can be coupled with 4-aminobenzyl alcohol using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ).[5]

-

-

Fmoc Deprotection of Fmoc-Cit-PABOH:

-

The Fmoc protecting group is removed by treating the Fmoc-Cit-PABOH intermediate with a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[6][8]

-

-

Coupling with Fmoc-Val-OSu:

-

The resulting H-Cit-PABOH is then coupled with an activated ester of Fmoc-Valine, such as Fmoc-Val-OSu (N-hydroxysuccinimide ester), to form Fmoc-Val-Cit-PABOH.[6]

-

Synthesis of MC-Val-Cit-PABOH

-

Fmoc Deprotection of Fmoc-Val-Cit-PABOH:

-

Coupling with MC-OSu:

-

The deprotected H-Val-Cit-PABOH is reacted with an activated ester of maleimidocaproic acid, such as MC-OSu, to yield the final product, MC-Val-Cit-PABOH.[6]

-

Quantitative Data

The following table summarizes representative yields for the key steps in the synthesis of the MC-Val-Cit-PAB linker, as reported in the literature. It is important to note that yields can vary based on the specific reagents, conditions, and scale of the reaction.

| Step | Starting Material | Product | Reported Yield | Reference |

| Fmoc protection of L-Citrulline | L-Citrulline | Fmoc-Cit | >96% | [6] |

| Coupling of Fmoc-Cit with PABOH | Fmoc-Cit | Fmoc-Cit-PABOH | 80% | [6] |

| Coupling of Fmoc-Val-Cit with PABOH | Fmoc-Val-Cit | Fmoc-Val-Cit-PABA | 82% | [5] |

| Dipeptide formation and subsequent steps | Fmoc-Cit-PABOH | Fmoc-Val-Cit-PABOH | 85% (2 steps) | [6] |

| Overall Yield (6 steps from L-Citrulline) | L-Citrulline | MC-Val-Cit-PABOH | 50% | [3] |

| Alternative Route Overall Yield | L-Citrulline | Fmoc-Val-Cit-PAB | 85% | [8] |

Visualizing the Synthesis and Mechanism

To further elucidate the synthetic workflow and the mechanism of drug release, the following diagrams are provided.

References

- 1. caymanchem.com [caymanchem.com]

- 2. herbmedpharmacol.com [herbmedpharmacol.com]

- 3. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. WO2017066668A1 - Drug-linker conjugate pharmaceutical compositions - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]

Clindamycin as a Novel Antibody-Drug Conjugate Payload: A Technical Guide

Executive Summary: The landscape of Antibody-Drug Conjugates (ADCs) is continually evolving, driven by the need for payloads with novel mechanisms of action, improved efficacy, and wider therapeutic windows. This technical guide explores the prospective use of clindamycin (B1669177), a lincosamide antibiotic, as a novel ADC payload. While traditionally used for its bacteriostatic properties via inhibition of the 50S ribosomal subunit, emerging research has unveiled its cytotoxic effects on cancer cells and potential interactions with antitumor pathways. This document provides a comprehensive overview of the rationale, design considerations, and a roadmap for the preclinical development of clindamycin-based ADCs for researchers, scientists, and drug development professionals.

Introduction: The Quest for Novel ADC Payloads

Antibody-Drug Conjugates (ADCs) have revolutionized targeted cancer therapy by combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[1] An ADC is comprised of three core components: a monoclonal antibody that targets a tumor-associated antigen, a stable linker, and a potent cytotoxic payload.[1] Upon binding to the target antigen on cancer cells, the ADC is internalized, and the payload is released, leading to cell death.[1]

The success of an ADC is critically dependent on the payload. Current payloads primarily include microtubule inhibitors (e.g., auristatins, maytansinoids) and DNA-damaging agents (e.g., calicheamicins, duocarmycins).[] While effective, challenges such as acquired resistance and toxicity underscore the urgent need for novel payloads with distinct mechanisms of action.[3] This guide introduces the lincosamide antibiotic, clindamycin, as a promising, yet underexplored, candidate for a new class of ADC payloads.

The Rationale for Clindamycin as an ADC Payload

Clindamycin is a semi-synthetic derivative of lincomycin (B1675468) that inhibits bacterial protein synthesis by binding to the 23S RNA component of the 50S ribosomal subunit, interfering with peptide chain elongation.[4][5][6] While its antibacterial action is well-documented, recent studies have illuminated its potential as an anticancer agent, providing a strong rationale for its consideration as an ADC payload.

2.1 Evidence of Anticancer Activity

Emerging research indicates that clindamycin and its derivatives possess direct cytotoxic and antiproliferative effects against cancer cells. One study demonstrated that clindamycin induces dose-dependent cytotoxicity in glioblastoma cell lines.[7] Furthermore, research into novel clindamycin derivatives has revealed significant antiproliferative activity against HepG2 liver cancer cells, suggesting that their mechanism of action transcends their antibiotic function and may involve a broader array of cellular signaling pathways, including G protein-coupled receptors (GPCRs).[8] Although some older studies showed no cytotoxic effect in specific cell lines, the newer evidence warrants a re-evaluation of clindamycin's potential in oncology.[9][10]

2.2 Hypothesized Mechanism of Action in Cancer Cells

The proposed mechanism for a clindamycin-based ADC involves targeted delivery to tumor cells, followed by payload release and disruption of essential cellular processes. While the precise eukaryotic target is under investigation, the primary hypothesis centers on the inhibition of mitochondrial protein synthesis. Mammalian mitochondrial ribosomes share structural similarities with bacterial ribosomes. It is postulated that high intracellular concentrations of clindamycin, achieved via ADC-mediated delivery, could inhibit mitochondrial ribosomes, leading to a catastrophic failure of cellular energy production and induction of apoptosis. An alternative, synergistic mechanism may involve the modulation of key cancer-related pathways, such as the mTOR pathway, as suggested by recent findings.[7]

References

- 1. usp.org [usp.org]

- 3. adcreview.com [adcreview.com]

- 4. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]

- 5. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 6. homework.study.com [homework.study.com]

- 7. researchgate.net [researchgate.net]

- 8. Clindamycin Derivatives: Unveiling New Prospects as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of cefotaxime, clindamycin, mezlocillin, and piperacillin on mouse sarcoma L-1 tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of cefotaxime, clindamycin, mezlocillin, and piperacillin on mouse sarcoma L-1 tumor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cathepsin B Cleavage of the Valine-Citrulline Linker

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker is a critical component in the design of many successful antibody-drug conjugates (ADCs), providing a stable linkage in circulation and enabling specific, enzyme-driven release of cytotoxic payloads within target tumor cells.[1][] This guide details the core mechanism of action, quantitative kinetics, and experimental protocols associated with the cleavage of the Val-Cit linker by the lysosomal protease Cathepsin B.

The Core Mechanism: From ADC Internalization to Payload Release

The therapeutic action of an ADC featuring a Val-Cit linker is a multi-step process that leverages both the specificity of the monoclonal antibody and the unique enzymatic environment of the cancer cell's lysosomes.

-

Receptor-Mediated Endocytosis : The ADC first binds to a specific target antigen on the surface of a cancer cell. This binding event triggers the cell to internalize the entire ADC-antigen complex into an endosome.[1][3]

-

Lysosomal Trafficking : The endosome containing the ADC matures and subsequently fuses with a lysosome.[1][3] This fusion is a critical step, as it exposes the ADC to the lysosome's harsh internal environment, which is characterized by an acidic pH (typically 4.5-5.5) and a high concentration of various hydrolytic enzymes, including Cathepsin B.[3]

-

Enzymatic Recognition and Cleavage : Inside the lysosome, Cathepsin B recognizes the Val-Cit dipeptide as a substrate.[] The enzyme's active site binds to the linker, with the hydrophobic valine residue fitting into the S2 subsite and the citrulline residue occupying the S1 subsite.[3] Cathepsin B then catalyzes the hydrolytic cleavage of the amide bond between the C-terminus of citrulline and the adjacent self-immolative spacer, typically a p-aminobenzyl carbamate (B1207046) (PABC).[3][5]

-

Self-Immolation and Drug Release : The cleavage by Cathepsin B is the initiating trigger for a rapid, spontaneous chemical cascade.[6] Once the dipeptide is removed, the PABC spacer becomes unstable and undergoes a 1,6-elimination reaction.[7] This process releases the active cytotoxic drug, carbon dioxide, and an azaquinone methide byproduct.[8] The released drug is then free to exert its therapeutic effect, such as disrupting DNA or inhibiting microtubule polymerization, leading to apoptosis of the cancer cell.

The Enzymology of Cathepsin B Cleavage

Cathepsin B is a member of the papain-like family of cysteine proteases.[9] Its catalytic activity is dependent on a Cys-His catalytic dyad within its active site.[3][10] The cleavage of a peptide bond proceeds through a two-step acyl-enzyme intermediate mechanism:

-

Acylation : The deprotonated thiol group of the active site cysteine (Cys25) acts as a nucleophile, attacking the carbonyl carbon of the scissile amide bond in the Val-Cit-PABC substrate. This forms a tetrahedral intermediate which is stabilized by the active site. The adjacent histidine (His163) residue, acting as a general base, facilitates the protonation of the leaving group (the PABC-drug moiety), leading to the collapse of the intermediate and formation of a covalent acyl-enzyme intermediate.

-

Deacylation : A water molecule, activated by the same histidine residue (now acting as a general acid), attacks the carbonyl carbon of the acyl-enzyme intermediate. This second tetrahedral intermediate then collapses, releasing the Val-Cit dipeptide and regenerating the active enzyme.

The activity of Cathepsin B is highly pH-dependent. It exhibits robust activity in the acidic pH range of 4.6 to 5.5, which is characteristic of the lysosome, making it an ideal enzyme for targeted drug release in this compartment.[11][12] While it can be active at neutral pH, its substrate preferences and type of activity (endopeptidase vs. exopeptidase) can change.[13][14]

Caption: ADC intracellular trafficking and payload release pathway.

Quantitative Analysis of Cleavage

The efficiency of the Val-Cit linker cleavage by Cathepsin B can be quantified using standard enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). A lower Kₘ indicates a higher affinity of the enzyme for the substrate, while a higher kcat indicates a faster turnover rate. The overall catalytic efficiency is often expressed as kcat/Kₘ.

While specific values vary depending on the exact substrate structure (including the payload and surrounding linker components), the Val-Cit sequence is consistently shown to be an efficient substrate for Cathepsin B. The presence of the PABC self-immolative spacer is crucial, as attaching a bulky drug payload directly to the dipeptide can sterically hinder the enzyme's access and reduce cleavage efficiency.[3][15]

Table 1: Representative Kinetic Data for Cathepsin B Cleavage (Note: The following data is illustrative, compiled from various sources to demonstrate typical ranges. Absolute values depend heavily on assay conditions and substrate structure.)

| Substrate/Linker Context | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Source |

| Z-Val-Cit-PABC-Payload | ~10-50 | ~1-10 | ~10⁵ - 10⁶ | Hypothetical Range |

| Ac-Phe-Lys-PABC-MMAE | ~25 | ~5.6 | 2.2 x 10⁵ | Fictional Example |

| Glu-Val-Cit-PABC-Payload | ~30-70 | ~0.5-5 | ~10⁴ - 10⁵ | [16] |

It is important to note that linker stability in plasma is also a critical parameter. While Val-Cit is stable in human plasma, it has shown susceptibility to premature cleavage by carboxylesterase Ces1c in rodents, a factor that must be considered in preclinical animal models.[16][17][18]

Detailed Experimental Protocols

Protocol: In Vitro Fluorometric Assay for Cathepsin B Cleavage

This protocol describes a general method for assessing the cleavage of a Val-Cit linker using a fluorogenic substrate mimic, such as Z-Val-Cit-AMC (7-amino-4-methylcoumarin), where cleavage releases the fluorescent AMC group.

A. Materials and Reagents:

-

Recombinant human Cathepsin B (active)

-

Fluorogenic Substrate: Z-Val-Cit-AMC

-

Assay Buffer: 50 mM Sodium Acetate (B1210297), 2.5 mM EDTA, 5 mM DTT, pH 5.0

-

Stop Solution: 100 mM Sodium Chloroacetate, 100 mM Acetic Acid, 100 mM Sodium Acetate, pH 4.3

-

96-well black microplate, fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm)

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate dissolution

B. Procedure:

-

Prepare Assay Buffer : Prepare the sodium acetate buffer and ensure the pH is adjusted to 5.0. Just before use, add DTT to a final concentration of 5 mM to ensure the active site cysteine of Cathepsin B is in a reduced, active state.

-

Prepare Substrate Stock : Dissolve Z-Val-Cit-AMC in DMSO to create a concentrated stock solution (e.g., 10 mM).

-

Prepare Enzyme Solution : Dilute the recombinant Cathepsin B in the assay buffer to the desired working concentration (e.g., 2X final concentration, such as 20 nM). Keep the enzyme on ice.

-

Set up Reaction Plate :

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the 2X enzyme solution to the appropriate wells. Include "no enzyme" control wells containing only assay buffer.

-

Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature and activate the enzyme.

-

-

Initiate Reaction :

-

Prepare a 4X substrate solution by diluting the DMSO stock in the assay buffer.

-

Start the reaction by adding 25 µL of the 4X substrate solution to each well. The final volume will be 100 µL.

-

-

Monitor Fluorescence : Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis :

-

Subtract the background fluorescence from the "no enzyme" control wells.

-

Plot the relative fluorescence units (RFU) against time. The initial velocity (V₀) of the reaction is the slope of the linear portion of this curve.

-

To determine Kₘ and kcat, repeat the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

-

Caption: Workflow for an in vitro Cathepsin B cleavage assay.

Conclusion

The Cathepsin B-mediated cleavage of the Val-Cit linker is a highly effective and clinically validated strategy for achieving tumor-specific drug release in antibody-drug conjugates.[] The mechanism capitalizes on the specific intracellular biology of target cells, ensuring linker stability in systemic circulation and triggering rapid, efficient payload release within the lysosome. A thorough understanding of the enzymatic mechanism, cleavage kinetics, and appropriate analytical methods is essential for the design and optimization of the next generation of ADCs.

References

- 1. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. air.unimi.it [air.unimi.it]

- 9. Cathepsin B: Basis Sequence: Mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Cathepsin B Mediates the pH-Dependent Proinvasive Activity of Tumor-Shed Microvesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

The Linchpin of Targeted Drug Delivery: A Technical Guide to the PAB Self-Immolative Spacer

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of modern antibody-drug conjugates (ADCs). Its elegant mechanism of traceless drug release following a specific triggering event has been pivotal in the development of effective and safer cancer therapeutics. This technical guide provides an in-depth exploration of the PAB spacer's role in drug release, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a comprehensive understanding for researchers in the field.

The Core Mechanism: A Cascade of Elegance

The PAB spacer is typically employed in conjunction with a cleavable trigger, most commonly the dipeptide valine-citrulline (Val-Cit), which is susceptible to cleavage by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in the tumor microenvironment. The entire process of drug release can be visualized as a sophisticated, multi-step cascade.

Upon internalization of the ADC into the target cancer cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond between the citrulline residue and the p-aminobenzyl group. This initial cleavage event is the critical trigger that initiates the self-immolation of the PAB spacer. The newly exposed aniline (B41778) undergoes a spontaneous 1,6-elimination reaction, a rapid electronic cascade that results in the fragmentation of the spacer. This process liberates the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant. This "traceless" release is a key advantage, as it ensures the drug is delivered in its most potent form.

Caption: Workflow of ADC action with a PAB self-immolative spacer.

The chemical transformation at the core of the PAB spacer's function is detailed below:

Caption: Chemical mechanism of drug release from a Val-Cit-PAB linker.

Quantitative Analysis of Drug Release Kinetics

The efficiency and rate of drug release are critical parameters for the efficacy and safety of an ADC. The stability of the linker in systemic circulation and the speed of its cleavage within the target cell are key determinants of the therapeutic window. The following tables summarize key quantitative data for Val-Cit-PAB linkers.

Table 1: Half-life of Val-Cit-PAB Containing ADCs in Plasma

| ADC Construct | Plasma Source | Half-life (t½) | Reference |

| Trastuzumab-MC-Val-Cit-PABC-MMAE | Human | ~230 days | [1] |

| Trastuzumab-MC-Val-Cit-PABC-MMAE | Mouse | ~80 hours | [1] |

| Generic ADC with Val-Cit linker | Mouse | >20% release after 6 days | [2] |

| Generic ADC with Val-Cit linker | Rat | >4% release after 6 days | [2] |

| Generic ADC with Val-Cit linker | Human | <1% release after 6 days | [2] |

| Generic ADC with Val-Cit linker | Monkey | <1% release after 6 days | [2] |

| RC48-ADC ([3H-MMAE]-RC48-ADC) | Rat | 3.8 - 6.2 days (acMMAE) | [3] |

| Mc-Val-Cit-PABOH linker | Mouse | 6.0 days | [4] |

| Mc-Val-Cit-PABOH linker | Monkey | 9.6 days | [4] |

Table 2: Cathepsin B-Mediated Cleavage of Dipeptide Linkers

| Dipeptide Linker | Payload | Half-life (t½) in presence of Cathepsin B | Reference |

| Val-Cit | Doxorubicin | 240 minutes | [5] |

| Phe-Lys | Doxorubicin | 8 minutes | [5] |

| Val-Lys | Doxorubicin | 9 minutes | [5] |

| VCit ADC (3a) | MMAF | 4.6 hours | [3] |

| SVCit ADC (3b) | MMAF | 5.4 hours | [3] |

| EVCit ADC (3c) | MMAF | 2.8 hours | [3] |

Experimental Protocols

Reproducible and robust experimental protocols are essential for the development and characterization of ADCs. The following sections provide detailed methodologies for key assays.

Synthesis of a Val-Cit-PAB-MMAE Drug-Linker

This protocol outlines a representative synthesis of a Val-Cit-PAB-MMAE drug-linker.

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Lyophilizer

Procedure:

-

Coupling of Fmoc-Val-Cit-PAB-OH and MMAE:

-

Dissolve Fmoc-Val-Cit-PAB-OH (1.1 equivalents) and MMAE (1.0 equivalent) in anhydrous DMF.

-

Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Add PyBOP (1.2 equivalents) and continue stirring at room temperature for 2-4 hours.

-

Monitor the reaction progress by RP-HPLC.

-

Upon completion, purify the crude product by preparative RP-HPLC to obtain Fmoc-Val-Cit-PAB-MMAE.

-

Lyophilize the purified product to a white solid.

-

-

Fmoc Deprotection:

-

Dissolve the lyophilized Fmoc-Val-Cit-PAB-MMAE in DMF.

-

Add piperidine (20% v/v in DMF) and stir at room temperature for 30 minutes.

-

Monitor the deprotection by RP-HPLC.

-

Upon completion, purify the product by preparative RP-HPLC to obtain H2N-Val-Cit-PAB-MMAE.

-

Lyophilize the final product.

-

In Vitro Plasma Stability Assay

This assay determines the stability of the ADC and the rate of premature drug release in plasma.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Human, mouse, or rat plasma

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein A or G affinity chromatography resin

-

LC-MS/MS system

-

Incubator at 37°C

Procedure:

-

Incubate the ADC at a final concentration of 1 mg/mL in the desired plasma at 37°C.

-

At various time points (e.g., 0, 6, 24, 48, 96, and 168 hours), withdraw an aliquot of the plasma-ADC mixture.

-

Immediately quench the reaction by diluting the sample in 10 volumes of ice-cold PBS.

-

Capture the ADC from the plasma sample using Protein A or G affinity chromatography.

-

Wash the captured ADC with PBS to remove unbound plasma proteins.

-

Elute the ADC from the affinity matrix using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.7) and immediately neutralize with a high pH buffer (e.g., 1 M Tris, pH 8.0).

-

Analyze the eluted ADC by LC-MS to determine the drug-to-antibody ratio (DAR).

-

Calculate the percentage of intact ADC remaining at each time point to determine the plasma half-life.

Cathepsin B Cleavage Assay

This assay evaluates the rate of payload release from the ADC in the presence of Cathepsin B.

Materials:

-

Antibody-Drug Conjugate (ADC)

-

Recombinant human Cathepsin B

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

-

LC-MS/MS system

-

Incubator at 37°C

Procedure:

-

Prepare a solution of the ADC at a final concentration of 100 µg/mL in the assay buffer.

-

Activate the Cathepsin B according to the manufacturer's instructions.

-

Initiate the reaction by adding activated Cathepsin B to the ADC solution at a final concentration of 1 µM.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding a protease inhibitor cocktail or by precipitating the protein with an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate and half-life.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

-

Target antigen-positive cancer cell line

-

Control antigen-negative cell line

-

Complete cell culture medium

-

Antibody-Drug Conjugate (ADC)

-

Control antibody (without payload)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

96-well cell culture plates

-

Plate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells into separate 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of the ADC and the control antibody in complete cell culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted ADC or control antibody solutions to the respective wells. Include wells with medium only as a vehicle control.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 72-96 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to the PAB self-immolative spacer.

Caption: Cellular trafficking and activation of a PAB-linked ADC.

Caption: Conceptual impact of PAB spacer modifications on release rates.

Conclusion

The p-aminobenzyl self-immolative spacer is a highly effective and versatile tool in the design of antibody-drug conjugates. Its ability to undergo a rapid and traceless release of the cytotoxic payload following a specific enzymatic trigger has been instrumental in the success of several approved ADCs. A thorough understanding of its mechanism, kinetics, and the experimental methods for its evaluation is crucial for the continued development of next-generation targeted therapies. The data and protocols presented in this guide aim to provide researchers with a solid foundation for their work in this exciting and impactful field.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. sketchviz.com [sketchviz.com]

- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of MC-Val-Cit-PAB-clindamycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Val-Cit-PAB-clindamycin is a key antibody-drug conjugate (ADC) component, integrating the potent antibiotic clindamycin (B1669177) with a targeted delivery system. This technical guide provides a detailed overview of its chemical properties, including its molecular structure, solubility, and storage conditions. It further outlines the established experimental protocols for its synthesis, characterization, and the enzymatic cleavage of its linker, which is critical for its mechanism of action. The guide also features visualizations of the chemical structure, the enzymatic cleavage pathway, and a general experimental workflow to provide a comprehensive resource for researchers in the field of targeted therapeutics.

Introduction

Antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the high potency of cytotoxic agents. The linker connecting the antibody to the payload is a critical determinant of an ADC's efficacy and safety profile. This compound is a drug-linker conjugate designed for ADCs, featuring a protease-cleavable linker for controlled release of the clindamycin payload within the target cell. This guide delves into the fundamental chemical properties of this conjugate, providing essential data and methodologies for its application in research and development.

Chemical Properties

The chemical properties of this compound are foundational to its function and stability as part of an ADC. Key identifiers and solubility data are summarized below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C46H72ClN8O11S | [1] |

| Molecular Weight | 980.63 g/mol | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | [2] |

Solubility

The solubility of this compound is crucial for its formulation and handling in experimental settings.

| Solvent System | Solubility | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | 110 mg/mL | Requires ultrasonic treatment. Hygroscopic DMSO can negatively impact solubility. | [3] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Provides a clear solution. | [3] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Provides a clear solution. | [3] |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Provides a clear solution. | [3] |

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

| Condition | Duration | Notes | Source |

| -80°C | 6 months | Sealed storage, away from moisture. | [3] |

| -20°C | 1 month | Sealed storage, away from moisture. | [3] |

Experimental Protocols

Detailed experimental protocols are vital for the synthesis, characterization, and functional assessment of this compound.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the synthesis of the MC-Val-Cit-PAB linker followed by its conjugation to clindamycin. While a detailed, peer-reviewed protocol specifically for the clindamycin conjugate is not publicly available, a general procedure can be outlined based on the synthesis of similar ADC linkers and payloads.[1][5]

Step 1: Synthesis of Fmoc-Val-Cit-PAB-OH

-

Couple Fmoc-Valine to l-Citrulline using a suitable coupling agent like HATU in a solvent such as dimethylformamide (DMF).

-

Activate the carboxylic acid of the resulting dipeptide and react it with p-aminobenzyl alcohol (PAB-OH) to form the Fmoc-Val-Cit-PAB-OH intermediate.

Step 2: Introduction of the Maleimide Group (MC)

-

Remove the Fmoc protecting group from Fmoc-Val-Cit-PAB-OH using a base such as piperidine (B6355638) in DMF.

-

React the free amine with a maleimide-containing reagent, such as maleimidocaproyl-OSu, to introduce the maleimidocaproyl (MC) group.

Step 3: Conjugation to Clindamycin

-

Activate the hydroxyl group on the p-aminobenzyl alcohol (PAB) moiety of the MC-Val-Cit-PAB linker, often by converting it to a p-nitrophenyl carbonate.

-

React the activated linker with a suitable functional group on clindamycin, typically a primary or secondary amine, to form the final this compound conjugate.

Purification: The final product is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A stability-indicating HPLC method can be developed using a C18 column with a gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer.[3][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the conjugate.

Enzymatic Cleavage Assay

The cleavage of the Val-Cit linker by the lysosomal enzyme Cathepsin B is a critical functional attribute. A general protocol to assess this is as follows:

-

Reagents:

-

This compound stock solution (in DMSO).

-

Recombinant human Cathepsin B.

-

Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and Cathepsin B.

-

Initiate the reaction by adding the this compound solution to the reaction mixture.

-

Incubate the reaction at 37°C.

-

At various time points, quench the reaction (e.g., by adding a strong acid or organic solvent).

-

Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released clindamycin and the remaining intact conjugate.

-

-

Data Analysis:

-

Plot the concentration of released clindamycin over time to determine the rate of enzymatic cleavage.

-

Visualizations

Diagrams illustrating the structure, cleavage mechanism, and experimental workflow provide a clear visual understanding of the core concepts.

Caption: Chemical structure of this compound.

Caption: Enzymatic cleavage pathway of the Val-Cit linker.

Caption: General experimental workflow for ADC development.

Conclusion

This compound is a vital component in the development of next-generation ADCs. A thorough understanding of its chemical properties, including solubility and stability, is paramount for its successful application. The experimental protocols outlined in this guide provide a framework for the synthesis, characterization, and functional evaluation of this drug-linker conjugate. The provided visualizations offer a clear conceptual understanding of its structure and mechanism of action. This guide serves as a valuable technical resource for researchers and scientists dedicated to advancing the field of targeted drug delivery. Further studies are warranted to generate more specific quantitative data on the stability and cleavage kinetics of this particular conjugate to facilitate its broader application.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. iajps.com [iajps.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veterinaria.org [veterinaria.org]

Stability and Solubility of MC-Val-Cit-PAB-Clindamycin Conjugate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility characteristics of the MC-Val-Cit-PAB-clindamycin conjugate, a potential component of Antibody-Drug Conjugates (ADCs). This document summarizes available data, outlines detailed experimental protocols for characterization, and presents key molecular pathways and experimental workflows through explanatory diagrams.

Introduction

The this compound conjugate combines the protein synthesis inhibitor clindamycin (B1669177) with a cleavable linker system designed for targeted drug delivery. The maleimidocaproyl (MC) group allows for conjugation to a carrier protein, such as a monoclonal antibody. The Valine-Citrulline (Val-Cit) dipeptide is engineered for selective cleavage by lysosomal enzymes, specifically Cathepsin B, which is often upregulated in the tumor microenvironment. The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer, ensuring the release of unmodified, active clindamycin upon linker cleavage. Understanding the stability and solubility of this conjugate is paramount for its successful development as a therapeutic agent.

Solubility Profile

The solubility of the this compound conjugate is a critical parameter influencing its formulation, storage, and bioavailability. While specific aqueous solubility data for the complete conjugate is not extensively published, information on its components and related compounds provides valuable insights.

Data Presentation: Solubility

| Compound/Conjugate | Solvent | Solubility | Notes |

| This compound | DMSO | 110 mg/mL (with ultrasonic) | High solubility in a common organic solvent used for stock solutions. |

| Clindamycin Hydrochloride | Water | 50 mg/mL | The hydrochloride salt of clindamycin is water-soluble. |

| Clindamycin | PBS (pH 7.2) | ~0.2 mg/mL | The free base form of clindamycin has limited aqueous solubility. |

| Clindamycin Phosphate (B84403) | Water | Soluble (up to 24% with co-solvents) | The phosphate salt is also water-soluble and can achieve high concentrations with co-solvents like glycerin[1]. |

Stability Characteristics

The stability of the this compound conjugate is a multi-faceted consideration, encompassing its chemical stability under various pH conditions and its enzymatic stability in biological matrices like plasma and within the lysosomal compartment.

Chemical Stability (pH Dependence)

The stability of the conjugate across a range of pH values is crucial for its storage and in vivo performance. Clindamycin itself exhibits maximum stability in the pH range of 3-5[2]. At lower pH values (0.4-4), the primary degradation pathway is the hydrolysis of the thioglycoside linkage. In the pH range of 5-10, the main degradation route is the scission of the 7-(S)-Cl group[2]. The Val-Cit-PAB linker is generally stable under physiological pH conditions (pH 7.4). However, comprehensive studies on the pH stability profile of the entire conjugate are recommended.

Plasma Stability

An ideal ADC linker should remain stable in systemic circulation to prevent premature drug release and associated off-target toxicities. The Val-Cit linker is known to be relatively stable in human plasma[3][4]. However, it exhibits instability in mouse plasma due to cleavage by the carboxylesterase 1c (Ces1c)[5][6]. This species-specific difference is a critical consideration for preclinical in vivo studies.

Lysosomal Stability and Cleavage

The Val-Cit dipeptide is specifically designed to be cleaved by Cathepsin B, a lysosomal protease. Upon internalization of the ADC into the target cell and trafficking to the lysosome, the acidic environment and the presence of Cathepsin B lead to the enzymatic cleavage of the linker and subsequent release of the active clindamycin payload.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the stability and solubility of the this compound conjugate.

Aqueous Solubility Determination

Objective: To determine the thermodynamic solubility of the conjugate in an aqueous buffer (e.g., PBS, pH 7.4).

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of the conjugate to a known volume of the aqueous buffer in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

-

Quantification: Carefully collect the supernatant and determine the concentration of the dissolved conjugate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the aqueous solubility of the conjugate.

Plasma Stability Assay

Objective: To evaluate the stability of the conjugate in plasma from different species (e.g., human, mouse, rat).

Methodology:

-

Incubation: Incubate the conjugate at a defined concentration (e.g., 10 µM) in plasma at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

-

Sample Preparation: At each time point, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Centrifuge the samples to remove the precipitated proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of intact conjugate remaining and to identify and quantify any degradation products, including released clindamycin.

-

Data Analysis: Plot the percentage of intact conjugate remaining versus time to determine the half-life (t½) of the conjugate in plasma.

Lysosomal Stability and Cleavage Assay

Objective: To assess the cleavage of the Val-Cit linker by lysosomal enzymes.

Methodology:

-

Preparation of Lysosomal Homogenate: Isolate lysosomes from a relevant cell line or tissue (e.g., rat liver). Prepare a lysosomal homogenate in an appropriate assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.0).

-

Incubation: Incubate the conjugate with the lysosomal homogenate at 37°C. A control incubation without the homogenate should be included to assess chemical stability at acidic pH.

-

Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Reaction Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., cold acetonitrile).

-

Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released clindamycin.

-

Data Analysis: Plot the concentration of released clindamycin versus time to determine the rate of linker cleavage.

Mandatory Visualizations

Signaling Pathway: Clindamycin Mechanism of Action

Clindamycin inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome[7][8][9]. This binding interferes with the translocation step of polypeptide synthesis, ultimately leading to the cessation of bacterial growth (bacteriostatic effect) or cell death (bactericidal effect at higher concentrations)[7][9].

References

- 1. US20050255131A1 - Clindamycin compositions and delivery system therefor - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Clindamycin Hydrochloride? [synapse.patsnap.com]

- 8. What is the mechanism of Clindamycin Phosphate? [synapse.patsnap.com]

- 9. Clindamycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vitro Characterization of Clindamycin as a Cytotoxic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clindamycin (B1669177), a lincosamide antibiotic, is primarily recognized for its bacteriostatic activity through the inhibition of bacterial protein synthesis. However, emerging in vitro evidence suggests that clindamycin also exhibits cytotoxic effects on various eukaryotic cell types. This technical guide provides a comprehensive overview of the in vitro characterization of clindamycin as a cytotoxic agent. It details the underlying molecular mechanisms, presents quantitative data on its cytotoxic activity, and offers standardized protocols for key experimental assays. This document is intended to serve as a resource for researchers investigating the cytotoxic potential of clindamycin and other protein synthesis inhibitors.

Introduction

Clindamycin exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby interfering with protein synthesis.[1][2] While its clinical applications are well-established in treating bacterial infections, its interactions with eukaryotic cells are of growing interest. Understanding the cytotoxic profile of clindamycin is crucial for its potential repurposing in other therapeutic areas and for a complete comprehension of its safety profile at high concentrations. This guide will delve into the in vitro methodologies used to assess clindamycin's cytotoxicity and the signaling pathways implicated in its mechanism of action.

Mechanism of Cytotoxic Action

The primary mechanism of clindamycin's cytotoxicity in eukaryotic cells is linked to its ability to inhibit mitochondrial protein synthesis. This inhibition can lead to cellular stress and, subsequently, programmed cell death, or apoptosis.

Inhibition of Protein Synthesis

Similar to its action in bacteria, clindamycin can interfere with the function of mitochondrial ribosomes, which share structural similarities with prokaryotic ribosomes. This disruption of mitochondrial protein synthesis is a critical initiating event in its cytotoxic cascade.

Induction of Apoptosis

Inhibition of protein synthesis can trigger the intrinsic pathway of apoptosis. Cellular stress, such as that induced by the disruption of mitochondrial function, prevents the upregulation of crucial protective proteins.[3] This sustained stress leads to the activation of pro-apoptotic proteins like BAX and BAK, which in turn permeabilize the mitochondrial outer membrane.[3] This permeabilization results in the release of cytochrome c into the cytoplasm, a key step in the activation of the caspase cascade.[1] The subsequent activation of caspase-9 and effector caspases, such as caspase-3, leads to the execution of the apoptotic program, characterized by DNA fragmentation and cell death.[1]

Quantitative Cytotoxicity Data

The cytotoxic effects of clindamycin have been quantified in various cell lines using assays that measure cell viability and membrane integrity. The half-maximal inhibitory concentration (IC50) is a common metric used to express the potency of a cytotoxic agent.

| Cell Line | Assay | Concentration Range | Key Findings | Reference |

| Dental Pulp Stem Cells (DPSCs) | MTS | 30 - 1000 µg/mL | Dose-dependent decrease in cell viability. | [4] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | MTS | 30 - 1000 µg/mL | Dose-dependent decrease in cell viability. | [4] |

| Dental Pulp Stem Cells (DPSCs) | LDH | 500 - 1000 µg/mL | At 1000 µg/mL, approximately 60% toxicity was observed. | [4] |

| Human Chondrocytes | WST-1 | 0.5 - 1 mg/mL | Significant decrease in cell viability at both concentrations over 7 days. | [5] |

| Human Chondrocytes | LDH | 0.5 - 1 mg/mL | After 72 hours, LDH release was over 40% for 0.5 mg/mL and almost 60% for 1 mg/mL. | [5] |

| HepG2 (Human Liver Cancer) | MTT | 2.5 - 10 µg/mL | A derivative of clindamycin showed a significant, concentration-dependent reduction in cell viability. | [6] |

| Human Mesenchymal Stem Cells (hMSCs) | DNA Assay | 50 - 500 µg/mL | Reduced cell proliferation at 500 µg/mL, with recovery after day 14. | [7] |

Experimental Protocols

Standardized protocols are essential for the reproducible in vitro assessment of cytotoxicity. The following are detailed methodologies for the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)

-

96-well plates

-

Test cells

-

Clindamycin stock solution

-

Culture medium

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

-

Treatment: Prepare serial dilutions of clindamycin in culture medium. Remove the old medium from the wells and add 100 µL of the clindamycin dilutions. Include untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

Materials:

-

LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

-

96-well plates

-

Test cells

-

Clindamycin stock solution

-

Culture medium

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for the following controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).

-

Incubation: Incubate the plate for the desired exposure time.

-

Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Visualizations

Signaling Pathway of Clindamycin-Induced Apoptosis

Caption: Clindamycin-induced apoptotic signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

The in vitro characterization of clindamycin reveals a cytotoxic potential that is concentration-dependent and varies across different cell types. The primary mechanism of this cytotoxicity appears to be the inhibition of mitochondrial protein synthesis, leading to cellular stress and the induction of the intrinsic apoptotic pathway. The standardized protocols and quantitative data presented in this guide provide a framework for the consistent and reproducible evaluation of clindamycin's cytotoxic effects. Further research is warranted to fully elucidate the specific molecular interactions and signaling cascades involved, which could open new avenues for the therapeutic application of clindamycin and other protein synthesis inhibitors in diseases characterized by cellular hyperproliferation.

References

- 1. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Targeted inhibition of protein synthesis renders cancer cells vulnerable to apoptosis by unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Repurposed clindamycin suppresses pyroptosis in tumor-associated macrophages through Inhibition of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Release of cytochrome c and activation of pro-caspase-9 following lysosomal photodamage involves bid cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Caspase-9 is activated in a cytochrome c-independent manner early during TNFalpha-induced apoptosis in murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potential of Clindamycin in Antibody-Drug Conjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) representing a significant advancement in the precise delivery of potent payloads to diseased cells. While the majority of ADC development has centered on oncology, the core principles of this technology are being explored for other applications, including the targeted eradication of pathogenic bacteria. This technical guide delves into the discovery of the lincosamide antibiotic, clindamycin (B1669177), and explores the scientific rationale and preclinical evidence for its use as a payload in ADCs, more specifically termed antibody-antibiotic conjugates (AACs), for the treatment of bacterial infections. This document provides an overview of the discovery and mechanism of action of clindamycin, the rationale for its selection as an ADC payload, and general methodologies for the synthesis, characterization, and evaluation of such conjugates. Due to the limited publicly available data on specific clindamycin-based ADCs, this guide will draw upon analogous, well-characterized AACs to illustrate key concepts and experimental workflows.

Discovery and Traditional Utility of Clindamycin

Clindamycin, a semi-synthetic antibiotic, was first synthesized in 1966 as a derivative of lincomycin, an antibiotic produced by the actinobacterium Streptomyces lincolnensis.[1] This modification, the 7(S)-chloro-substitution of the 7(R)-hydroxyl group of lincomycin, resulted in enhanced antibacterial activity and improved oral absorption.[2] Clindamycin received its first FDA approval on February 22, 1970.[3]

Mechanism of Action

Clindamycin exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1][4] It binds to the 23S RNA of the 50S subunit of the bacterial ribosome, interfering with the translocation step of polypeptide synthesis.[5][6] At higher concentrations, clindamycin can be bactericidal.[7] Its spectrum of activity primarily includes Gram-positive aerobic bacteria (such as Staphylococcus and Streptococcus species) and both Gram-positive and Gram-negative anaerobic bacteria.[5]

Established Clinical Applications

For decades, clindamycin has been a staple in the treatment of a variety of bacterial infections. It is indicated for serious infections caused by susceptible anaerobic bacteria, as well as streptococcal, staphylococcal, and pneumococcal infections.[5] Common applications include the treatment of skin and soft tissue infections, respiratory tract infections, bone and joint infections, and pelvic inflammatory disease.[1][8] It also serves as an alternative for patients with penicillin allergies.[8]

Rationale for Clindamycin as an ADC Payload

The emergence of antibiotic-resistant bacteria and the challenge of treating intracellular infections have spurred the development of novel therapeutic strategies. Antibody-antibiotic conjugates (AACs) have emerged as a promising approach to deliver antibiotics directly to the site of infection, thereby increasing local drug concentration and minimizing systemic exposure.

The primary rationale for exploring clindamycin as an AAC payload stems from its potent activity against clinically significant Gram-positive pathogens, most notably Staphylococcus aureus, including methicillin-resistant strains (MRSA). S. aureus is a versatile pathogen capable of causing a wide range of infections and can persist within host cells, shielding it from many conventional antibiotics.[3]

The conceptual framework for a clindamycin-based AAC involves conjugating the antibiotic to a monoclonal antibody that specifically targets a surface antigen on the bacterium. A key target that has been explored is the wall teichoic acid (WTA) , a major component of the cell wall of Gram-positive bacteria.[1] Genentech, Inc. has filed patents describing anti-WTA antibodies conjugated to a variety of antibiotics, with clindamycin being cited as a potential payload.[1] The overarching goal is to facilitate the targeted delivery of clindamycin to bacteria, particularly those residing in intracellular compartments of immune cells like phagocytes.[1]

Core Components of a Clindamycin-Based ADC

The design and efficacy of an ADC are dependent on the interplay of its three main components: the monoclonal antibody, the linker, and the payload.

The Monoclonal Antibody

The antibody provides the specificity for the ADC, targeting an antigen that is highly expressed on the surface of the pathogen. For a clindamycin-ADC targeting S. aureus, an anti-WTA antibody is a logical choice.[1] The antibody should exhibit high binding affinity to its target and be efficiently internalized by host cells after opsonizing the bacteria.

The Linker

The linker is a critical component that connects the antibody to the payload. It must be stable in circulation to prevent premature release of the drug, but also be designed to release the active payload at the target site. For AACs targeting intracellular bacteria, a common strategy is to use a cleavable linker . These linkers are designed to be cleaved by enzymes, such as cathepsins, that are abundant in the lysosomal compartment of phagocytic cells.[1] A widely used cleavable linker is the valine-citrulline (Val-Cit) dipeptide linker.[9]

The Payload: Clindamycin

Clindamycin serves as the cytotoxic (or in this case, bactericidal/bacteriostatic) payload. The conjugation of clindamycin to the linker requires a suitable functional group on the clindamycin molecule that can be chemically modified without abolishing its antibacterial activity.

Proposed Mechanism of Action of a Clindamycin-ADC

The proposed mechanism of action for an anti-WTA clindamycin-ADC targeting intracellular S. aureus is a multi-step process:

-

Target Binding: The ADC circulates in the bloodstream and the anti-WTA antibody binds specifically to the WTA on the surface of S. aureus.

-

Opsonization and Phagocytosis: The binding of the ADC to the bacteria opsonizes them, marking them for engulfment by phagocytic immune cells, such as macrophages.

-

Internalization and Trafficking: The phagocyte internalizes the ADC-opsonized bacterium into a phagosome.

-

Lysosomal Fusion and Payload Release: The phagosome fuses with a lysosome, forming a phagolysosome. The acidic environment and the presence of lysosomal proteases (e.g., cathepsins) cleave the linker, releasing the active clindamycin payload.

-

Bacterial Killing: The released clindamycin acts on the bacterial ribosomes within the phagolysosome, inhibiting protein synthesis and leading to the death of the intracellular bacteria.

Below is a graphical representation of this proposed signaling pathway.

Caption: Proposed mechanism of action for a clindamycin-ADC targeting S. aureus.

Experimental Protocols and Data Presentation

Synthesis and Characterization of Clindamycin-Linker Conjugate

The first step involves the chemical synthesis of a clindamycin derivative containing a linker with a reactive group for antibody conjugation.

Illustrative Protocol for Linker Attachment (Hypothetical):

-

Protection of Clindamycin: Protect the reactive hydroxyl groups on clindamycin that are not intended for linker attachment.

-

Linker Coupling: React the desired hydroxyl group of the protected clindamycin with an activated linker molecule (e.g., a Val-Cit-PABC-PNP linker).

-

Deprotection: Remove the protecting groups to yield the clindamycin-linker conjugate.

-

Purification and Characterization: Purify the product using techniques like HPLC and characterize its structure and purity using mass spectrometry and NMR.

Antibody-Drug Conjugation

The clindamycin-linker is then conjugated to the monoclonal antibody.

Illustrative Protocol for Antibody Conjugation:

-

Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP.

-

Conjugation Reaction: React the prepared antibody with the clindamycin-linker conjugate. If the linker has a maleimide (B117702) group, it will react with the free thiols of the reduced cysteines.

-

Purification: Remove unconjugated linker and other reagents using size exclusion chromatography or tangential flow filtration.

-

Characterization: Characterize the resulting ADC for its drug-to-antibody ratio (DAR), purity, and aggregation using techniques like hydrophobic interaction chromatography (HIC), size exclusion chromatography (SEC), and mass spectrometry.

The following diagram illustrates a general experimental workflow for ADC synthesis and characterization.

Caption: General workflow for ADC synthesis and characterization.

In Vitro Evaluation

The biological activity of the clindamycin-ADC would be assessed through a series of in vitro assays.

| Assay | Purpose | Illustrative Metric |

| Binding Assay (ELISA/Flow Cytometry) | To confirm the ADC retains its ability to bind to the target antigen on the bacteria. | Binding Affinity (KD) |

| Minimum Inhibitory Concentration (MIC) Assay | To determine the potency of the released clindamycin and the ADC against the target bacteria. | MIC50 / MIC90 (µg/mL) |

| Intracellular Killing Assay | To evaluate the ability of the ADC to kill bacteria that have been internalized by phagocytic cells. | % Reduction in intracellular CFU |

| In Vitro Cytotoxicity Assay | To assess the toxicity of the ADC to mammalian cells. | IC50 (µM) |

In Vivo Evaluation

The efficacy and safety of the clindamycin-ADC would be tested in relevant animal models of infection.

| Animal Model | Purpose | Illustrative Metric |

| Mouse Bacteremia Model | To evaluate the ability of the ADC to clear a systemic bacterial infection. | Reduction in bacterial load in blood and organs (CFU/g) |

| Mouse Peritonitis/Sepsis Model | To assess the efficacy of the ADC in a localized and severe infection model. | Survival Rate (%) |

| Pharmacokinetic (PK) Studies | To determine the absorption, distribution, metabolism, and excretion of the ADC. | Half-life (t1/2), Clearance (CL) |

| Toxicology Studies | To evaluate the safety profile and potential off-target toxicities of the ADC. | Maximum Tolerated Dose (MTD) |

Future Perspectives and Conclusion

The application of ADC technology to the field of infectious diseases holds considerable promise for addressing the challenges of antibiotic resistance and difficult-to-treat intracellular infections. Clindamycin, with its established efficacy against key Gram-positive pathogens, represents a viable, albeit underexplored, payload for the development of novel AACs.

While the conceptual framework for a clindamycin-based ADC is scientifically sound, the lack of extensive, publicly available data underscores the need for further research and development in this area. Future studies should focus on the synthesis and rigorous preclinical evaluation of clindamycin-ADCs to ascertain their therapeutic potential. Key areas for investigation include optimizing the linker chemistry for efficient payload release, determining the ideal drug-to-antibody ratio, and conducting comprehensive in vivo studies to demonstrate efficacy and safety.

References

- 1. Antibody–Antibiotic Conjugates: A Comprehensive Review on Their Therapeutic Potentials Against BacterialInfections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lincosamides: Chemical structure, biosynthesis, mechanism of action, resistance, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Introducing two new highly effective ADC payloads for cancer therapeutics [samsungbiologics.com]

- 4. lcms.labrulez.com [lcms.labrulez.com]

- 5. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development and fighting strategies for lincosamide antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genentech Inc Patent & Company Information - GlobalData [globaldata.com]

- 8. Antibody–drug conjugates: Recent advances in payloads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2006121429A1 - Clindamycin compositions and delivery system therefor - Google Patents [patents.google.com]

The Structural Cornerstone of Targeted Cancer Therapy: An In-depth Technical Guide to the MC-Val-Cit-PAB Linker

For Researchers, Scientists, and Drug Development Professionals

The Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyl alcohol (MC-Val-Cit-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). Its sophisticated structure is engineered for stability in systemic circulation and specific, efficient cleavage within the tumor microenvironment, ensuring the targeted delivery of potent cytotoxic agents. This technical guide provides a comprehensive structural analysis, detailing the synthesis, mechanism of action, and key experimental protocols associated with this pivotal linker technology.

Structural Components and Their Functions

The MC-Val-Cit-PAB linker is a modular system, with each component playing a distinct and crucial role in the overall function of the ADC.[1]

-

Maleimidocaproyl (MC) Group: This unit serves as the conjugation point to the antibody. The maleimide (B117702) moiety reacts specifically with thiol groups, typically from reduced cysteine residues on the monoclonal antibody, forming a stable thioether bond.[1]

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the lynchpin of the linker's targeted cleavage mechanism. It is specifically designed as a substrate for Cathepsin B, a lysosomal protease that is often overexpressed in cancer cells.[2][] The Val-Cit sequence is recognized and hydrolyzed by Cathepsin B within the acidic environment of the lysosome.[]

-

p-Aminobenzyl Alcohol (PAB) Spacer: The PAB unit acts as a self-immolative spacer.[2][4] Its primary function is to ensure the traceless release of the unmodified cytotoxic payload following the enzymatic cleavage of the Val-Cit dipeptide.[5] This self-immolative cascade is crucial for the efficacy of the released drug.[4]

Mechanism of Action: A Stepwise Release of Cytotoxicity

The therapeutic efficacy of an ADC utilizing the MC-Val-Cit-PAB linker is contingent upon a precise sequence of events, culminating in the release of the cytotoxic payload within the target cancer cell.

The process begins with the ADC binding to its target antigen on the surface of a cancer cell, followed by internalization into an endosome.[5] The endosome then fuses with a lysosome, exposing the ADC to the acidic environment and a high concentration of proteases, including Cathepsin B.[5] Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PAB spacer.[5][6] This cleavage event triggers a spontaneous 1,6-elimination reaction within the PAB unit, leading to the release of the unmodified, active cytotoxic payload into the cytosol of the cancer cell, where it can then exert its therapeutic effect.[4][5]

Quantitative Data on Linker Performance